molecular formula C11H8FN3O4 B8037307 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8037307
M. Wt: 265.20 g/mol
InChI Key: SBWWJTSMKNLIPB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorobenzyl group.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, which may alter its reactivity and applications.

    3-Nitro-1H-pyrazole-4-carboxylic acid:

    1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole: Lacks the carboxylic acid group, impacting its solubility and reactivity.

Uniqueness: 1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWWJTSMKNLIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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